ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with cyclohexylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexylamino group can enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(phenylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
PFTQMQXQMMGXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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